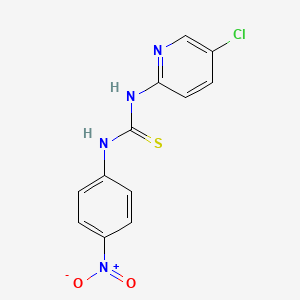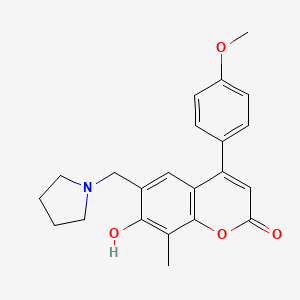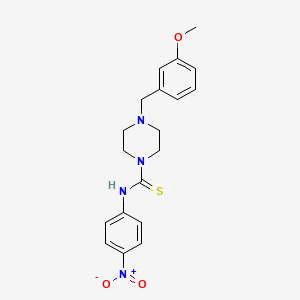![molecular formula C20H28N2O5 B4128463 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B4128463.png)
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate
Descripción general
Descripción
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NBCV and is a derivative of the amino acid valine.
Mecanismo De Acción
NBCV is hydrolyzed by carboxylesterases to form 4-nitrobenzyl alcohol and N-[(4-methylcyclohexyl)carbonyl]valine. The mechanism of action of NBCV involves the inhibition of carboxylesterase activity. This inhibition can be used to study the role of carboxylesterases in drug metabolism and toxicity.
Biochemical and Physiological Effects:
NBCV has been shown to have a significant effect on the activity of carboxylesterases. This inhibition can lead to changes in drug metabolism and toxicity. NBCV has also been shown to have an effect on the activity of other enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using NBCV in lab experiments is its specificity for carboxylesterases. This specificity allows for the selective inhibition of these enzymes, which can be used to study their role in drug metabolism and toxicity. However, the use of NBCV is limited by its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of NBCV. One potential direction is the development of new inhibitors of carboxylesterases based on the structure of NBCV. Another potential direction is the study of the role of carboxylesterases in drug resistance and toxicity in various diseases. Additionally, the use of NBCV in the development of new drugs and therapies for various diseases is an area of active research.
Aplicaciones Científicas De Investigación
NBCV has been extensively studied for its potential applications in scientific research. It is primarily used as a substrate for the enzymes carboxylesterases, which play an essential role in drug metabolism. NBCV is used to study the activity of these enzymes in various tissues and cell lines. It has also been used to study the role of carboxylesterases in drug resistance and toxicity.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-13(2)18(21-19(23)16-8-4-14(3)5-9-16)20(24)27-12-15-6-10-17(11-7-15)22(25)26/h6-7,10-11,13-14,16,18H,4-5,8-9,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVGDFAAHVBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128387.png)

![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![N-cyclopentyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B4128413.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4128442.png)

![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)

![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B4128476.png)